molecular formula C19H13Br2N B1373727 9-benzyl-2,7-dibromo-9H-carbazole CAS No. 1384281-49-5

9-benzyl-2,7-dibromo-9H-carbazole

Cat. No.: B1373727
CAS No.: 1384281-49-5
M. Wt: 415.1 g/mol
InChI Key: HJQQHWYCZFAJHY-UHFFFAOYSA-N
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Description

9-Benzyl-2,7-dibromo-9H-carbazole is an organic compound with the molecular formula C19H13Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a benzyl group at the 9 position of the carbazole ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-2,7-dibromo-9H-carbazole typically involves the bromination of carbazole followed by benzylation. One common method is the direct bromination of carbazole using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 7 positions. The resulting 2,7-dibromo-9H-carbazole is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2,7-dibromo-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under basic conditions (e.g., K2CO3 in water or ethanol).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.

    Coupling Products:

Scientific Research Applications

9-Benzyl-2,7-dibromo-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-benzyl-2,7-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons and holes) through its conjugated system. The presence of bromine atoms and the benzyl group can influence the electronic properties and stability of the compound, making it suitable for use in devices like OLEDs and solar cells .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9H-carbazole: Lacks the benzyl group at the 9 position, making it less bulky and potentially less stable in certain applications.

    3,6-Dibromo-9H-carbazole: Bromine atoms are positioned differently, affecting the electronic properties and reactivity.

    9-Benzylcarbazole: Lacks bromine atoms, resulting in different reactivity and applications.

Uniqueness

9-Benzyl-2,7-dibromo-9H-carbazole is unique due to the combination of bromine atoms and a benzyl group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of advanced materials and in applications requiring specific electronic properties .

Properties

IUPAC Name

9-benzyl-2,7-dibromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQQHWYCZFAJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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